ethyl 4-(2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate
Description
Ethyl 4-(2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a structurally complex heterocyclic compound featuring a tricyclic core fused with sulfur (thia) and nitrogen (diazole) heteroatoms, a fluoro substituent, and an ethyl benzoate ester group. This molecule integrates multiple pharmacophoric elements:
- Tricyclic scaffold: The 8-thia-3,5-diazatricyclo system likely contributes to conformational rigidity, enhancing binding affinity to biological targets.
- Fluorine substitution: The 13-fluoro group may improve metabolic stability and modulate electronic properties.
Properties
IUPAC Name |
ethyl 4-[[2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-3-30-22(29)13-7-9-14(10-8-13)25-17(27)11-26-12(2)24-19-18-15(23)5-4-6-16(18)31-20(19)21(26)28/h4-10H,3,11H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFJGDWOJAMEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the tricyclic core through a series of cyclization reactions.
- Introduction of the fluorine atom via selective fluorination.
- Coupling of the tricyclic core with an acetamido group.
- Esterification to form the ethyl benzoate derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-containing ring.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The fluorine atom can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Fluorine-substituted derivatives.
Scientific Research Applications
Ethyl 4-(2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom and the thia-containing ring may play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Table 1. Comparative Physicochemical Properties
Key observations:
- The thia-diaza tricyclic core may confer greater metabolic stability than SAHA’s linear hydroxamate structure .
Structural Analogues and Functional Group Variations
A. Heterocyclic Core Modifications
- I-6230 and I-6373 : Replace the tricyclic system with pyridazine or isoxazole rings, simplifying the scaffold. These exhibit moderate kinase inhibition but lack the fluorine-enhanced electronic effects seen in the target compound .
- 4-Phenyl-1,2,3-thiadiazoles : highlights sulfur-nitrogen heterocycles with aryl substituents, which show antimicrobial activity. The target compound’s fused thiadiazole system may offer superior target engagement due to reduced rotational freedom .
B. Substituent Effects
- Fluorine vs. Methyl Groups : The 13-fluoro substituent in the target compound may increase electronegativity and metabolic stability compared to methylated analogues like I-6232 (6-methylpyridazine derivative) .
- Ester vs. Thioether Linkages : The phenethylthio group in I-6373 enhances hydrophobicity but may reduce hydrolytic stability relative to the acetamido benzoate ester in the target compound .
Biological Activity
Ethyl 4-(2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a complex organic compound with significant potential for biological activity due to its unique structural features. This compound is characterized by the presence of multiple heteroatoms, including fluorine, sulfur, and nitrogen, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₁N₃O₃S. The compound's intricate three-dimensional arrangement enhances its interaction with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₃S |
| Functional Groups | Ester (benzoate), amide |
| Heteroatoms | Fluorine (F), sulfur (S), nitrogen (N) |
The mechanism of action for this compound involves its binding to specific enzymes or receptors within biological systems. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions, resulting in altered cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains and fungi in preliminary studies.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various compounds, ethyl 4-(2-{13-fluoro...}) demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Study 2: Anticancer Activity
A research project evaluated the cytotoxic effects of ethyl 4-(2-{13-fluoro...}) on human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent increase in cell death compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
